

2-Amino-5,6-diethylindane molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5,6-diethylindane

Cat. No.: B1589318

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Conformation of **2-Amino-5,6-diethylindane**

Executive Summary

2-Amino-5,6-diethylindane is a derivative of 2-aminoindane (2-AI), a class of rigid amphetamine analogues that has garnered significant interest in medicinal chemistry and pharmacology.^{[1][2]} The biological activity of 2-aminoindanes is intrinsically linked to their three-dimensional structure, particularly the conformation of the five-membered cyclopentane ring and the orientation of the C2-amino group.^{[3][4]} This guide provides a detailed technical analysis of the molecular structure and conformational landscape of **2-Amino-5,6-diethylindane**. While specific experimental data for this diethyl-substituted analogue is not extensively published, this paper synthesizes foundational principles from stereochemistry, computational modeling, and spectroscopic data of closely related 2-aminoindane derivatives to construct a comprehensive and predictive model of its behavior. We explore the critical concepts of ring pucker, the axial/equatorial orientation of the amine substituent, and the steric influence of the aromatic ethyl groups. Furthermore, this guide presents detailed protocols for both computational and experimental elucidation of its preferred conformations, providing a robust framework for researchers in drug design and development.

Molecular Structure and Key Features

The fundamental architecture of **2-Amino-5,6-diethylindane** dictates its chemical properties and conformational possibilities. A thorough understanding of its constituent parts is essential

before delving into its dynamic behavior.

Core Scaffold and Nomenclature

The molecule is built upon an indane scaffold, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The amino group is positioned at the C2 carbon of the cyclopentane ring, making it a secondary carbon. The benzene ring is substituted with two ethyl groups at the C5 and C6 positions.

Property	Value	Source
IUPAC Name	5,6-diethyl-2,3-dihydro-1H-inden-2-amine	[5]
Molecular Formula	C ₁₃ H ₁₉ N	[5]
Molecular Weight	189.30 g/mol	[5]
CAS Number	312753-70-1	[5]

Structural Components of Interest

- The Indane Core: This bicyclic system imparts significant rigidity compared to open-chain analogues like amphetamine.[\[1\]](#) This rigidity is a key feature exploited in drug design to reduce the number of accessible conformations, potentially leading to higher receptor selectivity.
- The Saturated Five-Membered Ring: Unlike the planar benzene ring, the cyclopentane moiety is non-planar. It adopts puckered conformations to relieve torsional strain, primarily the "envelope" (C_s symmetry) and "twist" (C₂ symmetry) forms.[\[6\]](#) The specific pucker is a delicate balance of steric and electronic factors.
- The C2-Amino Group: The orientation of this primary amine is the most critical conformational variable influencing biological activity.[\[3\]](#)[\[4\]](#) It can adopt a pseudo-axial position, perpendicular to the approximate plane of the ring, or a pseudo-equatorial position, lying roughly within the plane.

- The 5,6-Diethyl Substituents: These alkyl groups add steric bulk to the aromatic portion of the molecule. Their rotational freedom and interaction with the indane core can influence the puckering of the five-membered ring and, consequently, the preferred orientation of the C2-amino group.

Conformational Analysis

The biological function of a molecule is dictated by the three-dimensional shape it presents to its target receptor. For **2-Amino-5,6-diethylindane**, the interplay between the ring pucker and the amino group orientation defines the energetically accessible conformations.

Ring Pucker of the Cyclopentane Moiety

The cyclopentane ring of the indane system is conformationally flexible. The energy barrier between the primary puckered forms (envelope and twist) is low, allowing for rapid interconversion at room temperature. The fusion to the rigid benzene ring, however, constrains the possible puckering modes. The lowest energy conformations for the parent 2-aminoindane involve a puckering of the C1-C2-C3 portion of the ring, away from the plane of the aromatic system.

Axial vs. Equatorial Amino Group Conformations

The central question in the conformational analysis of 2-aminoindanes is the orientation of the amino group. This single factor has been shown to be a primary determinant of dopaminergic receptor agonism.^{[3][4]}

- N-axial Conformation: The amino group is oriented roughly perpendicular to the mean plane of the indane ring system.
- N-equatorial Conformation: The amino group lies more within the general plane of the indane system, extending outwards from the "equator" of the puckered five-membered ring.

A seminal study using molecular mechanics on various substituted 2-aminoindans revealed that the relative stability of the N-axial versus N-equatorial conformer is highly dependent on the other substituents present.^{[3][4]} For instance, X-ray crystallography of (R)-4-methoxy-2-aminoindan showed the ammonium nitrogen in an axial position.^[3] Conversely, for potent dopamine (DA) receptor agonists like (R)-4-hydroxy-2-(di-n-propylamino)indan, the N-

equatorial conformation is predicted to be the more stable and biologically active form, as it places the nitrogen atom closer to the aromatic ring plane, a prerequisite for potent DA agonism.[3][4]

For **2-Amino-5,6-diethylindane**, the bulky ethyl groups are not expected to directly interact with the C2-amino group. However, their influence on the electronic properties of the benzene ring and minor steric effects could subtly shift the energy balance between the N-axial and N-equatorial states. A definitive determination requires specific computational modeling or experimental analysis.

Methodologies for Structural and Conformational Elucidation

Determining the preferred conformation of **2-Amino-5,6-diethylindane** requires a synergistic approach, combining predictive computational methods with definitive experimental verification.

Computational Chemistry Workflow

Computational modeling is a powerful, first-principles approach to explore the potential energy surface of a molecule and identify low-energy conformers.

Protocol 1: Computational Conformational Analysis

- Initial Structure Generation: Build the 2D structure of **2-Amino-5,6-diethylindane** and convert it to a 3D model using molecular editing software (e.g., Avogadro, ChemDraw).
- Conformational Search:
 - Causality: To comprehensively explore the conformational space, a systematic or stochastic search is necessary. This prevents settling into a local energy minimum.
 - Procedure: Employ a conformational search algorithm using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94). This will generate a diverse pool of dozens or hundreds of potential conformers, exploring the ring pucker and rotations of the amino and ethyl groups.
- Geometry Optimization and Energy Minimization:

- Causality: The initial conformers must be refined to find their precise lowest energy state. Density Functional Theory (DFT) provides a much more accurate description of electronic and steric effects than force fields.
- Procedure: Take the lowest-energy conformers (e.g., all within 10 kcal/mol of the global minimum) from the initial search. Perform a full geometry optimization using a DFT method, such as B3LYP or ω B97X-D, with a suitable basis set (e.g., 6-31G(d)). The inclusion of an empirical dispersion correction (e.g., DFT-D3) is critical to accurately model the intramolecular van der Waals interactions.[7]

- Frequency Calculation and Thermodynamic Analysis:
 - Causality: A frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (enthalpy and Gibbs free energy).
 - Procedure: Perform a frequency calculation at the same level of theory used for optimization. Use the resulting Gibbs free energies to rank the relative stability of the conformers (e.g., N-axial vs. N-equatorial) at a given temperature.
- Data Analysis:
 - Procedure: Analyze the key dihedral angles of the lowest-energy conformer to define the ring pucker and the amino group orientation. Compare the relative energies of the most stable axial and equatorial conformers to predict the dominant species in a population.

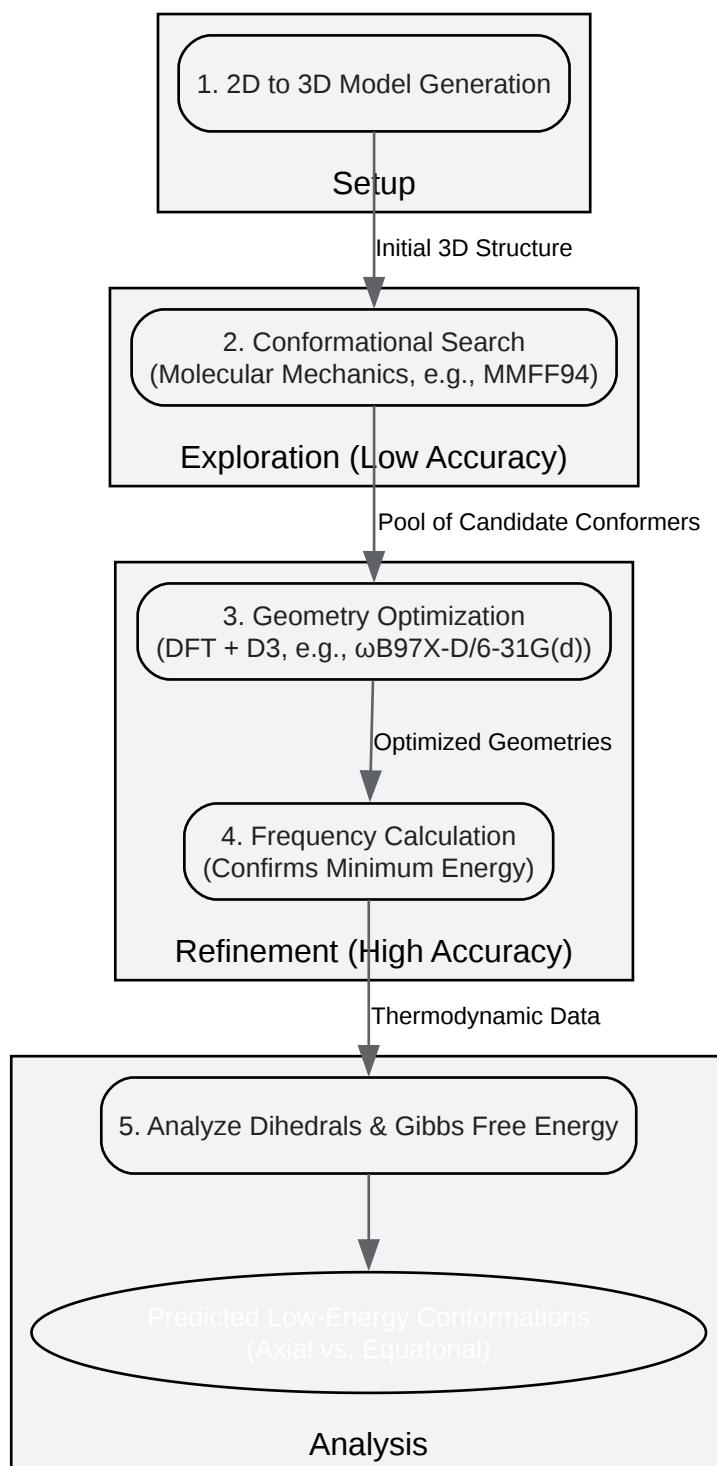


Diagram 1: Computational Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for computational conformational analysis.

Experimental Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining molecular conformation in solution.[8]

Protocol 2: NMR-Based Conformational Elucidation

- Sample Preparation: Dissolve 5-10 mg of purified **2-Amino-5,6-diethylindane** in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard NMR tube.[8]
- 1D ^1H NMR Acquisition:
 - Causality: The coupling constants (J -values) between protons on the five-membered ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. This allows for differentiation between axial and equatorial relationships.
 - Procedure: Acquire a high-resolution ^1H NMR spectrum. Pay close attention to the signals for the protons at C1, C2, and C3. Protons in a trans-diaxial arrangement typically exhibit a large coupling constant ($J \approx 8\text{-}13 \text{ Hz}$), while cis (axial-equatorial) or gauche (equatorial-equatorial) arrangements show smaller couplings ($J \approx 2\text{-}7 \text{ Hz}$).
- 2D NMR Acquisition (COSY & NOESY):
 - Causality: COSY (Correlation Spectroscopy) confirms which protons are coupled to each other, aiding in signal assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial as it detects protons that are close in space ($< 5 \text{ \AA}$), regardless of whether they are bonded.
 - Procedure:
 - Acquire a COSY spectrum to establish the complete spin system of the C1-C2-C3 protons.
 - Acquire a NOESY spectrum. A strong NOE correlation between protons in a 1,3-diaxial relationship is a definitive indicator of an axial conformation for both substituents. For example, an NOE between the axial proton at C2 and the axial protons at C1/C3 would strongly support an equatorial amino group, and vice-versa.

- Data Interpretation:

- Procedure: Integrate the J-coupling data with the spatial proximity information from the NOESY spectrum. A self-consistent model where both J-couplings and NOE correlations support the same conformation (e.g., N-axial) provides high confidence in the structural assignment.

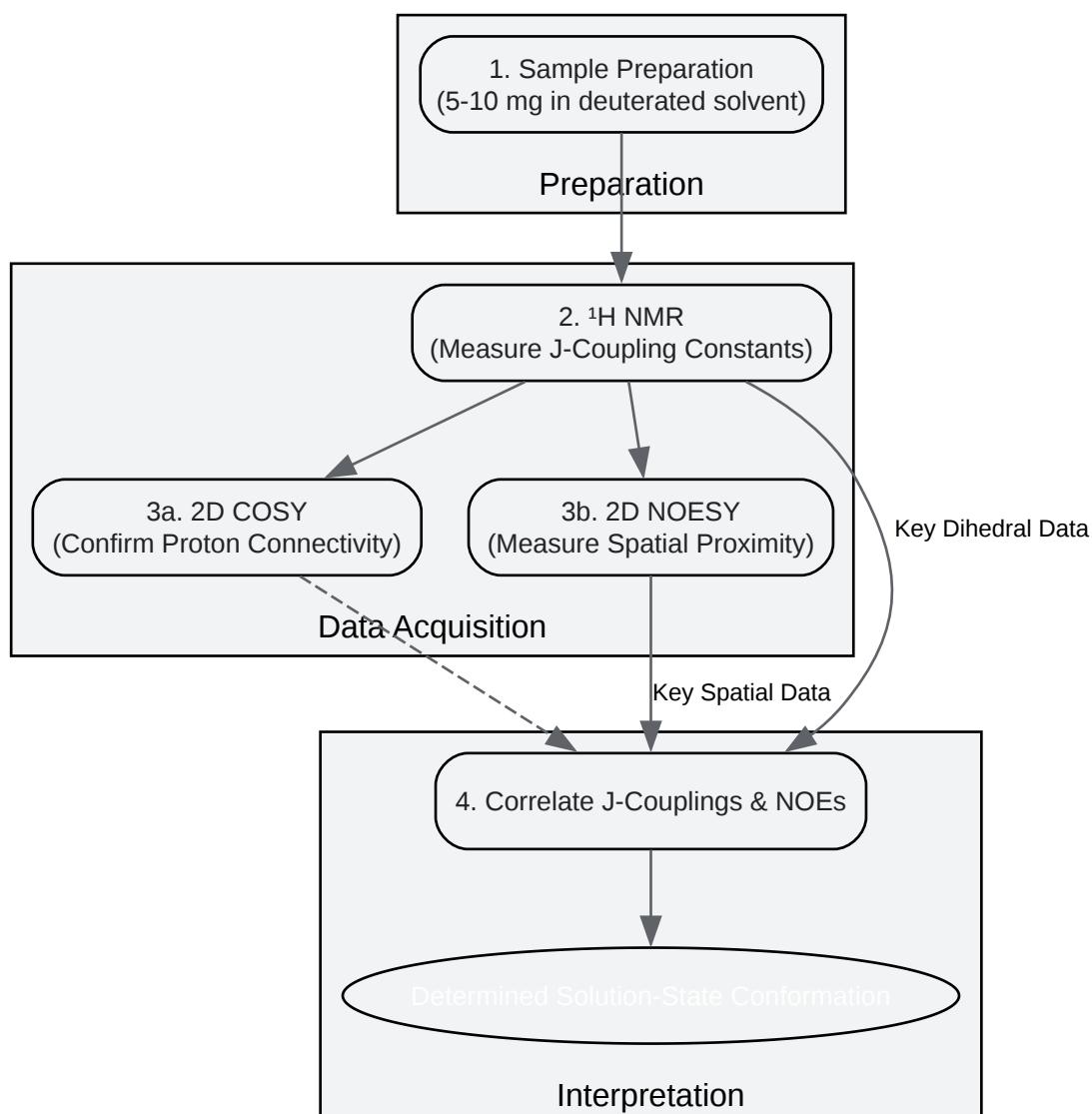


Diagram 2: Experimental NMR Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for experimental structure elucidation via NMR.

Structure-Activity Relationship (SAR) Implications

The conformation of **2-Amino-5,6-diethylindane** is not merely an academic curiosity; it is the primary determinant of how the molecule interacts with biological targets. For the 2-aminoindane class, the target is often a monoamine transporter or G-protein coupled receptor. [9][10] The spatial arrangement of the nitrogen atom and the aromatic ring forms the key pharmacophore.

As established by studies on related dopamine agonists, the distance and angle between the nitrogen lone pair and the center of the aromatic ring are critical parameters.[4] An N-equatorial conformation places the nitrogen closer to the plane of the aromatic ring, a feature shared by many potent, planar dopamine receptor agonists.[3] An N-axial conformation moves the nitrogen further away, potentially altering its binding mode or preventing it from fitting into a specific receptor pocket. Therefore, predicting and confirming the dominant conformation of **2-Amino-5,6-diethylindane** is a critical step in forecasting its pharmacological profile.

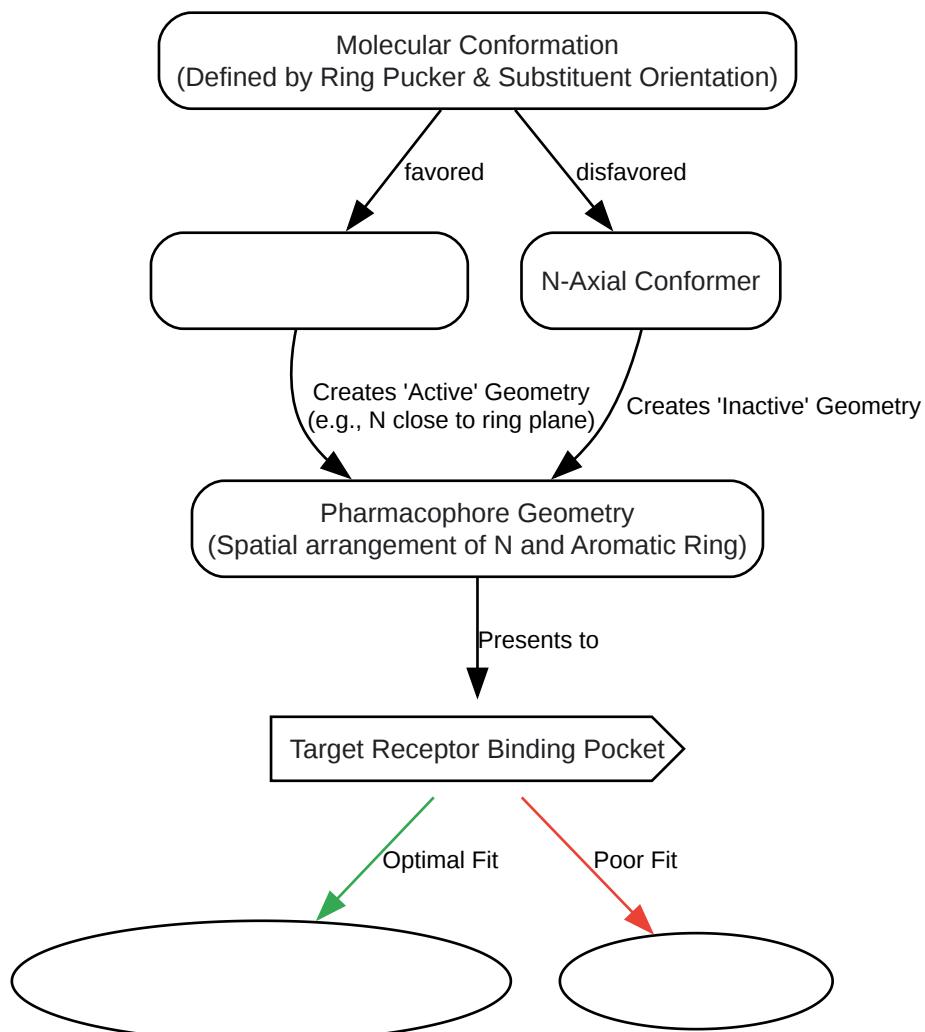


Diagram 3: Conformation-Activity Relationship

[Click to download full resolution via product page](#)

Caption: Logic of how molecular conformation dictates biological activity.

Conclusion

The molecular structure and conformation of **2-Amino-5,6-diethylindane** are governed by the subtle interplay of the indane ring pucker, the orientation of the C2-amino group, and the steric influence of its substituents. Based on extensive research into its structural analogues, the molecule likely exists in a dynamic equilibrium between N-axial and N-equatorial conformers. The N-equatorial conformation is often associated with potent activity at certain CNS receptors, making the determination of this equilibrium's position critical for understanding its potential pharmacological profile.^{[3][4]} By employing a combined computational and experimental

approach as outlined in this guide, researchers can confidently elucidate the dominant three-dimensional structure of this and other novel indane derivatives, accelerating the rational design of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Details for Aminoindanes [unodc.org]
- 3. Conformational analysis of 2-aminoindans and 2-(aminomethyl)indans in relation to their central dopaminergic effects and a dynamic dopamine receptor concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-5,6-diethylindane | C13H19N | CID 10192615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RING Puckering - CATCO [s3.smu.edu]
- 7. Accelerating AI-Powered Chemistry and Materials Science Simulations with NVIDIA ALCHEMI Toolkit-Ops | NVIDIA Technical Blog [developer.nvidia.com]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α 2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-5,6-diethylindane molecular structure and conformation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589318#2-amino-5-6-diethylindane-molecular-structure-and-conformation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com